molecular formula C11H21NO4S B13317331 (R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

Cat. No.: B13317331
M. Wt: 263.36 g/mol
InChI Key: BBKWPHNJSWWLBV-UHFFFAOYSA-N
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Description

2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Deprotected amino acid.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the synthesis of biologically active peptides and proteins.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

    2-([(TERT-BUTOXY)CARBONYL]AMINO)PYRIDIN-4-YLACETIC ACID: Similar in structure but with a pyridine ring.

    (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(4-[(TERT-BUTOXYCARBONYL)AMINO]METHYL)PHENYLPROPANOIC ACID: Contains additional Boc-protected amino groups

Uniqueness

2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is unique due to its specific combination of the Boc-protected amino group and the methylsulfanyl group, which provides distinct reactivity and stability properties. This makes it particularly useful in selective peptide synthesis and other specialized organic reactions.

Properties

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

BBKWPHNJSWWLBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCSC)C(=O)O

Origin of Product

United States

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